

Commercial availability and suppliers of 5-Bromo-2-(methylthio)pyrimidine

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Compound of Interest

Compound Name: **5-Bromo-2-(methylthio)pyrimidine**

Cat. No.: **B088330**

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An In-Depth Technical Guide to **5-Bromo-2-(methylthio)pyrimidine** for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features—a reactive bromine atom and a modifiable methylthio group on a biologically significant pyrimidine scaffold—make it a versatile precursor for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its commercial availability, synthesis, applications, and handling protocols, designed for scientists and professionals in the field of drug discovery and development.

The pyrimidine ring is a fundamental core in numerous clinically important drugs, including antiviral and anti-cancer agents, owing to its structural resemblance to the nucleobases of DNA and RNA.^{[1][2]} The strategic placement of a bromine atom at the 5-position allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, while the 2-methylthio group can be oxidized to sulfone or sulfoxide derivatives, further expanding its synthetic utility.^[1]

Physicochemical Properties and Specifications

5-Bromo-2-(methylthio)pyrimidine is typically supplied as a solid with a characteristic appearance and defined physical properties. Understanding these parameters is crucial for its

proper handling, storage, and application in synthesis.

Property	Value	Reference(s)
CAS Number	14001-67-3	[3] [4]
Molecular Formula	C ₅ H ₅ BrN ₂ S	[3] [4]
Molecular Weight	205.08 g/mol	[3] [4]
Appearance	White to light yellow/orange solid	[4]
Melting Point	63-68 °C	
Purity (Typical)	≥97%	[3]
SMILES String	CSc1nc(Br)cn1	
InChI Key	WFLSPLBDSJLPFW- UHFFFAOYSA-N	

Commercial Availability and Suppliers

5-Bromo-2-(methylthio)pyrimidine is readily available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The availability, purity, and pricing can vary, so it is advisable to consult with multiple vendors.

Supplier	Illustrative Product Number	Purity	Notes
Sigma-Aldrich (Merck)	705896	97%	Product may be discontinued in some regions; check for current availability.
Smolecule	S677900	-	Listed as available for research purposes. [4]
ChemicalBook	CB7349896	-	Lists multiple suppliers, including Pure Chemistry Scientific Inc. and Jinan SanZhi Pharmaceutical Technology Co., Ltd. [5]
Sunway Pharm Ltd	CB14987	97%	Provides pricing for various quantities. [6]
Apollo Scientific	OR8529	-	Provides detailed safety data sheets. [7]
Boron Molecular	BM847	97%	A specialty chemical manufacturer. [8]

Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers.

Synthesis and Manufacturing

Understanding the synthetic route to **5-Bromo-2-(methylthio)pyrimidine** is essential for anticipating potential impurities and for scaling up reactions. A common and efficient method involves the nucleophilic substitution of a chlorine atom on a pyrimidine precursor with a methylthio group.[\[5\]](#)[\[9\]](#)

Causality of Experimental Choices

The chosen synthesis method is a classic nucleophilic aromatic substitution (SNAr).

- Substrate: 5-Bromo-2-chloropyrimidine is an ideal starting material. The pyrimidine ring is electron-deficient, which activates the 2-position (adjacent to two nitrogen atoms) towards nucleophilic attack. The bromine at the 5-position is less reactive under these conditions, allowing for selective substitution at the chloro-substituted carbon.
- Nucleophile: Methyl mercaptan (methanethiol) is a potent sulfur nucleophile that readily displaces the chloride.
- Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism without interfering with the nucleophile.
- Temperature: Heating to 50 °C provides sufficient activation energy to drive the reaction to completion in a reasonable timeframe (3 hours) without promoting significant side reactions or decomposition.^{[5][9]}

Detailed Synthesis Protocol

Reaction: Synthesis of **5-Bromo-2-(methylthio)pyrimidine** from 5-Bromo-2-chloropyrimidine.

[\[5\]](#)[\[9\]](#)

Materials:

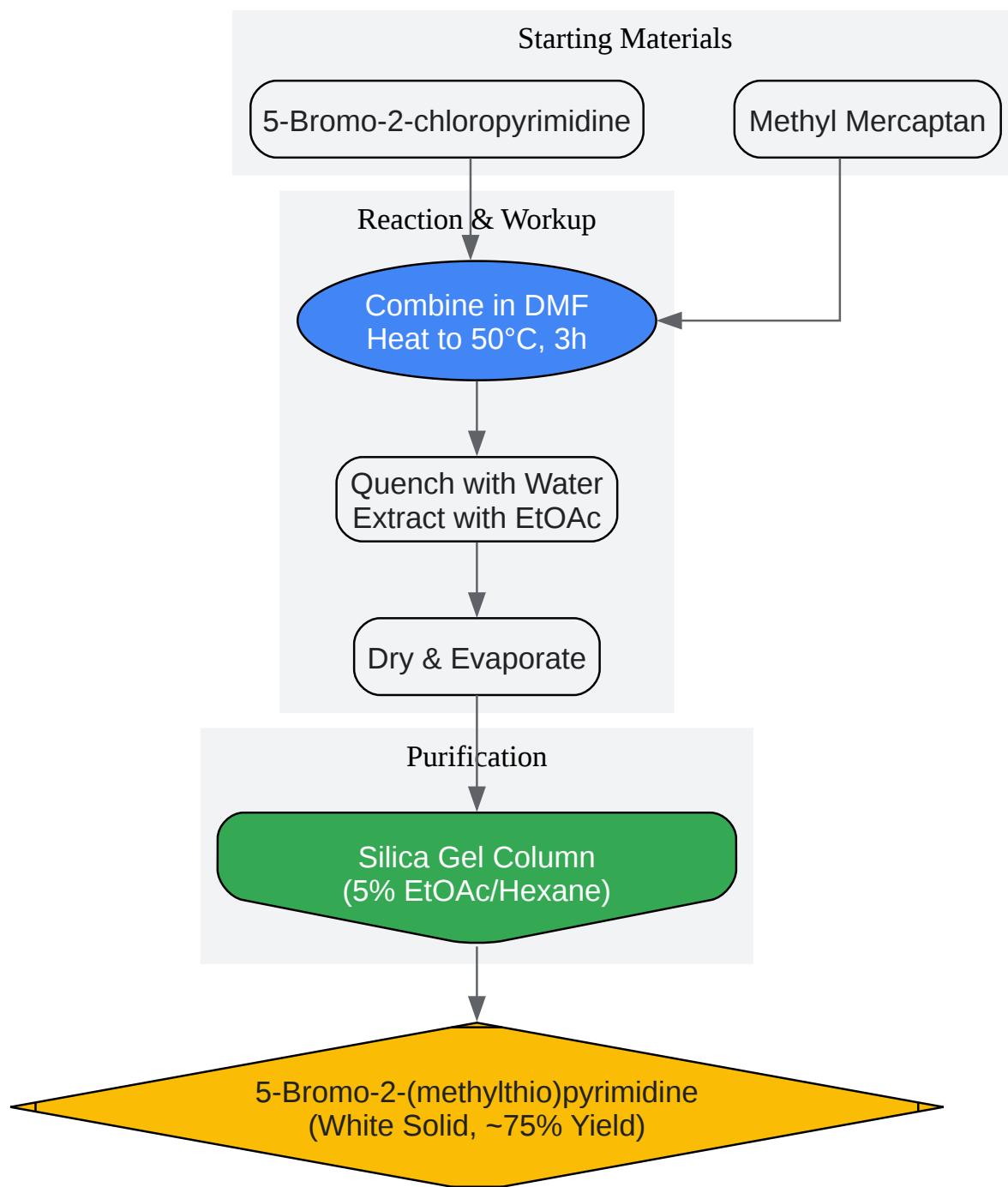
- 5-Bromo-2-chloropyrimidine (1.0 eq)
- Methyl mercaptan (1.0 eq)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel (100-200 mesh)
- Hexane
- Reaction flask, stir bar, heating mantle, condenser

Procedure:

- To a stirred solution of 5-bromo-2-chloropyrimidine (e.g., 0.3 g, 1.563 mmol) in DMF (10 mL), slowly add methyl mercaptan (e.g., 0.1 mL, 1.563 mmol) at room temperature.[9]
- Heat the reaction mixture to 50 °C and maintain stirring for 3 hours.[5][9]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the mixture to room temperature and quench the reaction by adding water.[9]
- Extract the aqueous mixture with ethyl acetate (EtOAc).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by column chromatography using silica gel (100-200 mesh) with an eluent of 5% ethyl acetate in hexane to yield pure **5-bromo-2-(methylthio)pyrimidine** as a white solid (typical yield: 75%).[5][9]

Synthesis Workflow Diagram



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*Workflow for the synthesis of **5-Bromo-2-(methylthio)pyrimidine**.*

Key Applications in Drug Discovery and Development

The primary value of **5-Bromo-2-(methylthio)pyrimidine** lies in its role as a versatile intermediate for creating more complex, biologically active molecules.[\[4\]](#)[\[10\]](#)

Building Block for Mutant-Selective EGFR Inhibitors

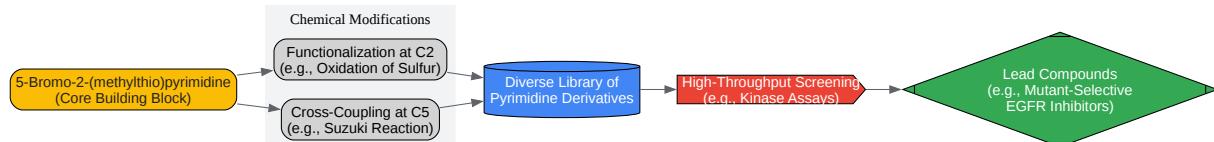
A prominent application is in the development of third-generation epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC).[\[11\]](#) Many first-generation EGFR inhibitors fail due to the emergence of the T790M resistance mutation. Researchers have successfully used 5-(methylthio)pyrimidine derivatives, synthesized from precursors like **5-Bromo-2-(methylthio)pyrimidine**, to create inhibitors that are highly selective for the mutant EGFR (L858R/T790M) while sparing the wild-type (WT) receptor. This selectivity is crucial for reducing the dose-limiting toxicities associated with non-selective inhibitors.[\[11\]](#) The pyrimidine core acts as a scaffold to which other functional groups are attached to optimize binding to the kinase domain of the receptor.

Versatility in Medicinal Chemistry

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry.[\[12\]](#) Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[\[2\]](#) The dual reactivity of **5-Bromo-2-(methylthio)pyrimidine** provides a powerful platform for generating compound libraries for structure-activity relationship (SAR) studies:

- The 5-bromo position is a handle for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.
- The 2-methylthio group can be retained for its own interactions or chemically modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, which alters the electronic properties and hydrogen bonding capacity of the molecule.[\[1\]](#)

Logical Application Pathway



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Role as a building block in drug discovery workflow.

Safety, Handling, and Storage

Proper handling of **5-Bromo-2-(methylthio)pyrimidine** is essential due to its hazardous properties. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.

Hazard Identification

Based on supplier Safety Data Sheets (SDS), the compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 4)[[7](#)]
- Skin Corrosion (Category 1B)[[7](#)]
- Serious Eye Damage (Category 1)[[7](#)]
- Signal Word: Danger

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[[13](#)]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[[13](#)]

- Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[14]

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
- Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[13]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

Storage Recommendations

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-(methylthio)pyrimidine is a high-value chemical intermediate with significant applications in modern drug discovery. Its commercial availability and well-defined synthesis make it an accessible tool for researchers. The compound's strategic functionalization allows for extensive synthetic manipulation, enabling the creation of novel compounds, most notably next-generation kinase inhibitors. Adherence to strict safety and handling protocols is mandatory to mitigate the associated risks. As research into targeted therapies continues, the utility of such versatile building blocks is poised to grow, solidifying the role of **5-Bromo-2-(methylthio)pyrimidine** in the development of new medicines.

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